N6-BZ-5'-O-DMTr-3'-O-methyladenosine-2'-O-CED-phosphoramidite

Description

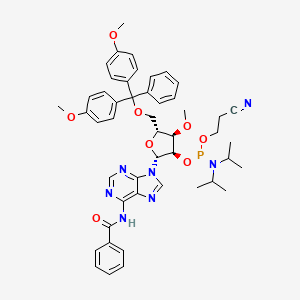

Molecular Architecture and Functional Group Analysis

The molecular formula of this compound, $$ \text{C}{48}\text{H}{54}\text{N}{7}\text{O}{8}\text{P} $$, reflects its intricate protective group arrangement and phosphoramidite functionality. The core structure derives from adenosine, modified at multiple positions to ensure stability and reactivity during oligonucleotide synthesis. Key functional groups include:

- N6-Benzoyl (Bz) Protection : The exocyclic amine of the adenine base is acylated with a benzoyl group, preventing unwanted side reactions during coupling.

- 5'-O-Dimethoxytrityl (DMTr) Group : A bulky trityl ether at the 5'-hydroxyl acts as a temporary protecting group, enabling stepwise elongation and facilitating purification via UV monitoring.

- 3'-O-Methyl Ether : Methylation of the 3'-hydroxyl alters sugar puckering and confers nuclease resistance to resultant oligonucleotides.

- 2'-O-Cyanoethyl Diisopropylphosphoramidite : The 2'-hydroxyl is converted to a phosphoramidite with a β-cyanoethyl (CED) group, which stabilizes the phosphate triester during synthesis and is later removed under basic conditions.

Table 1: Functional Groups and Their Roles

| Functional Group | Position | Role in Oligonucleotide Synthesis |

|---|---|---|

| N6-Benzoyl | Adenine | Prevents base-mediated side reactions |

| 5'-O-Dimethoxytrityl | 5'-OH | Temporary protection; enables purification |

| 3'-O-Methyl | 3'-OH | Stabilizes sugar conformation |

| 2'-O-CED Phosphoramidite | 2'-OH | Activates for phosphodiester bond formation |

The IUPAC name, N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]purin-6-yl]benzamide, delineates the connectivity of these groups. The ribose ring adopts a C3'-endo conformation due to steric effects from the 3'-O-methyl and 2'-O-phosphoramidite substituents, which is critical for coupling efficiency.

Stereochemical Configuration at Key Chiral Centers

The compound contains five chiral centers: four on the ribose ring (C1', C2', C3', C4') and one at the phosphorus atom of the phosphoramidite group.

Ribose Chirality :

- C1' : Configuration (R) ensures proper glycosidic bond orientation between the ribose and adenine.

- C2' : The 2'-O-phosphoramidite group imposes an (R) configuration, critical for maintaining the 3'→5' synthesis direction.

- C3' : Methylation at this position stabilizes the (R) configuration, favoring a C3'-endo sugar pucker.

- C4' : The (R) configuration aligns the 4'-methoxy group to minimize steric clashes with the DMTr group.

Phosphorus Chirality :

The diisopropylamino and cyanoethyl groups create a tetrahedral geometry around phosphorus. The (S) configuration at phosphorus ensures correct stereochemistry during phosphite triester formation, which is oxidized to a phosphate triester in subsequent steps.

Table 2: Stereochemical Assignments

| Chiral Center | Configuration | Structural Impact |

|---|---|---|

| C1' | R | Stabilizes β-glycosidic bond |

| C2' | R | Orients phosphoramidite for coupling |

| C3' | R | Favors C3'-endo sugar pucker |

| C4' | R | Aligns 4'-methoxy for minimal steric hindrance |

| Phosphorus | S | Ensures proper oxidation to phosphate |

The stereochemical integrity is preserved through the use of enantiomerically pure starting materials and controlled reaction conditions, as evidenced by the compound’s specific rotation data.

Comparative Analysis with Canonical Phosphoramidite Structures

Canonical phosphoramidites, such as those used in DNA synthesis, share a common framework but differ in protective group strategies and sugar modifications.

Table 3: Structural Comparison with Canonical Phosphoramidites

| Feature | Canonical DNA Phosphoramidite | N6-BZ-5'-O-DMTr-3'-O-Methyladenosine Derivative |

|---|---|---|

| 5'-Protection | Dimethoxytrityl (DMTr) | DMTr (identical) |

| Base Protection | Benzoyl (Bz) for adenine, others vary | Bz (adenine-specific) |

| 2'-Modification | Hydroxyl (DNA) or 2'-O-methyl (RNA) | 2'-O-CED phosphoramidite |

| 3'-Modification | Hydroxyl (DNA) or 2'-O-methyl (RNA) | 3'-O-methyl |

| Sugar Conformation | C2'-endo (DNA) or C3'-endo (RNA) | C3'-endo (stabilized by 3'-O-methyl) |

Base Protection Specificity : Unlike canonical DNA phosphoramidites, which may use acetyl or isobutyryl groups for cytosine and guanine, this compound employs benzoyl protection exclusively at adenine’s N6 position. This selectivity simplifies deprotection protocols in mixed-base oligonucleotides.

Sugar Modifications : The 3'-O-methyl group distinguishes this compound from standard DNA/RNA phosphoramidites. While 2'-O-methyl modifications are common in RNA synthesis to enhance stability, 3'-O-methylation is rare and alters duplex thermodynamics by restricting sugar flexibility.

Phosphoramidite Reactivity : The cyanoethyl group on the phosphoramidite mirrors canonical designs, ensuring compatibility with standard oxidation and deprotection steps. However, the steric bulk of the 3'-O-methyl group may slightly reduce coupling efficiency compared to unmodified derivatives, necessitating extended reaction times.

Stereochemical Considerations : Both canonical and modified phosphoramidites rely on controlled stereochemistry at phosphorus to ensure proper backbone formation. However, the 3'-O-methyl group in this compound introduces additional constraints on ribose conformation, potentially affecting oligonucleotide secondary structure.

Properties

Molecular Formula |

C48H54N7O8P |

|---|---|

Molecular Weight |

888.0 g/mol |

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-43-42(59-7)40(62-47(43)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)/t40-,42-,43-,47-,64?/m1/s1 |

InChI Key |

FVQVZAFXDJSVIC-PSVHYZMASA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite typically involves multiple steps. The process begins with the protection of the hydroxyl groups of adenosine, followed by the introduction of the benzoyl (BZ) group at the N6 position. The 5’-hydroxyl group is then protected with a dimethoxytrityl (DMTr) group, and the 3’-hydroxyl group is methylated. Finally, the 2’-hydroxyl group is converted to a cyanoethyl (CED) phosphoramidite .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Phosphoramidite Coupling Reactions

The 3'-CED-phosphoramidite group enables nucleophilic substitution during solid-phase oligonucleotide synthesis. In the presence of activators like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), the phosphoramidite reacts with the 5'-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester intermediate .

Key Parameters for Coupling Efficiency:

Water Content Analysis in Reactants :

| Compound | Water Content (wt%) | Mole % of Water |

|---|---|---|

| DMT-dC(Bz) phosphoramidite analog | 0.76 | 26.2 |

| Ac-dA(Bz) nucleoside | 0.96 | 17.6 |

| Anhydrous MeCN | 0.0085 | 0.02 |

(a) DMTr Removal

The 5'-O-DMTr group is cleaved under acidic conditions (3% trichloroacetic acid in dichloromethane), regenerating the 5'-OH for subsequent coupling .

(b) Benzoyl (BZ) and Methyl Group Removal

-

N6-BZ deprotection : Achieved via ammonium hydroxide treatment (28% NH₄OH, 55°C, 6–8 hours).

-

2'-O-Methyl stability : Resists standard deprotection conditions, requiring specialized protocols for RNA applications .

Side Reactions and Byproducts

-

Phosphoramidite Degradation : Exposure to moisture generates H-phosphonate (31P NMR δ ≈ 8 ppm), reducing coupling efficiency .

-

Trityl Cation Scavenging : Incomplete DMTr removal can lead to truncated sequences, addressed by adding scavengers like 2,2,2-trifluoroethanol.

Reaction Monitoring Techniques

Scientific Research Applications

Oligonucleotide Synthesis

Overview:

N6-BZ-5'-O-DMTr-3'-O-methyladenosine-2'-O-CED-phosphoramidite is primarily utilized in the synthesis of modified oligonucleotides. Its structural modifications enhance the stability and efficacy of RNA molecules.

Key Features:

- Protection Groups: The N6-benzoyl group provides selective protection, while the 5'-O-DMTr group allows for easy removal during synthesis.

- Stability: The 2'-O-methyl modification increases resistance to nuclease degradation, making the synthesized oligonucleotides more stable than their unmodified counterparts .

Table 1: Comparison of Stability and Coupling Efficiency

| Compound Type | Stability Against Nucleases | Coupling Efficiency (%) |

|---|---|---|

| N6-BZ-5'-O-DMTr-3'-O-methyladenosine | High | >99 |

| Unmodified RNA Oligonucleotides | Moderate | 90 |

Therapeutic Applications

Overview:

The modified oligonucleotides synthesized using N6-BZ-5'-O-DMTr-3'-O-methyladenosine are being explored for therapeutic applications, particularly in gene silencing and antisense therapies.

Case Study: Antisense Oligonucleotides

Research has demonstrated that oligoribonucleotides containing N6-BZ-5'-O-DMTr-3'-O-methyladenosine exhibit enhanced binding affinity to complementary RNA sequences, leading to improved gene silencing effects . This property is particularly valuable in developing treatments for genetic disorders.

Diagnostic Tools

Overview:

The stability and specificity of oligonucleotides synthesized with this phosphoramidite make them suitable for use in diagnostic assays, including PCR and hybridization techniques.

Application Example:

A study highlighted the use of modified oligonucleotides in real-time PCR assays, where they demonstrated superior performance in detecting low-abundance RNA targets compared to traditional methods .

Research on Nucleobase Modifications

Overview:

Recent research has focused on the selective methylation of nucleobases within phosphoramidites to create new derivatives with unique biological activities.

Findings:

Kruse et al. reported efficient methylation at the N6 position of fully protected 2′-O-methyladenosine phosphoramidites, indicating potential for developing novel nucleoside analogs with tailored functionalities .

Mechanism of Action

The mechanism of action of N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite involves its incorporation into oligonucleotides. Once incorporated, it can mimic the behavior of natural adenosine, affecting various molecular pathways. The compound’s ability to inhibit cancer progression is linked to its interaction with specific molecular targets, such as enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphoramidites

Structural Modifications and Functional Groups

N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite (V56009, CAS 207347-42-0)

- Key Difference : 3'-Deoxy vs. 3'-O-methyl substitution.

- Impact : The absence of a 3'-hydroxyl group (3'-deoxy) renders this compound suitable for DNA or antisense oligonucleotide synthesis, whereas the 3'-O-methyl group in the target compound stabilizes RNA against ribonuclease degradation .

- Molecular Weight : Lower (~860–870) due to the missing hydroxyl oxygen.

Dmt-2'fluoro-da(bz) amidite

- Key Difference : 2'-Fluoro vs. 2'-O-CED modification.

- Impact : The 2'-fluoro group enhances binding affinity to RNA targets (via C3'-endo sugar puckering) and nuclease resistance compared to 2'-O-methyl. However, 2'-O-CED is a transient protecting group removed during synthesis, whereas 2'-fluoro is a permanent modification .

N6-Benzoyl-5'-O-silyl-2'-O-ACE-adenosine 3'-O-phosphoramidite

- Key Difference : 2'-O-ACE (acetyloxymethyl) vs. 2'-O-CED protection.

- Impact : ACE protection requires longer deblocking times (via ammonia treatment), while CED is cleaved rapidly under basic conditions. The 5'-O-silyl group (e.g., TIPS) offers orthogonal protection but complicates synthesis workflows compared to DMTr .

5’-O-DMTr-N6-ethyl-2'-deoxyadenosine 3'-CED phosphoramidite

Molecular and Functional Properties

| Compound | Molecular Weight | Sugar Modification | Base Protection | Key Application |

|---|---|---|---|---|

| Target Compound | 888 | 3'-O-methyl | N6-Bz | RNA therapeutics |

| V56009 (3'-deoxy) | ~870 | 3'-Deoxy | N6-Bz | Antisense DNA/RNA |

| Dmt-2'fluoro-da(bz) amidite | ~850 | 2'-Fluoro | N6-Bz | High-affinity RNA probes |

| N6-Benzoyl-2'-O-ACE-adenosine amidite | 555 | 2'-O-ACE | N6-Bz | Research-scale RNA synthesis |

Biological Activity

N6-BZ-5'-O-DMTr-3'-O-methyladenosine-2'-O-CED-phosphoramidite is a modified nucleoside that plays a significant role in molecular biology, particularly in the synthesis of oligonucleotides. This compound is characterized by the presence of a benzoyl group at the N6 position, a dimethoxytrityl (DMTr) protecting group at the 5' position, and a methyl group at the 3' position, along with a 2'-O-CED (cyanoethyl diisopropylamino) phosphoramidite linkage. This unique structure imparts various biological activities that are crucial for research and therapeutic applications.

- Chemical Formula : C₄₈H₅₄N₇O₈P

- Molecular Weight : 888 g/mol

- CAS Number : 179479-02-8

This compound functions primarily as a building block for synthesizing modified RNA and DNA oligonucleotides. The modifications enhance stability against nucleases and improve binding affinity to complementary nucleic acids. The benzoyl group contributes to hydrophobic interactions, which can influence the binding properties of the resultant oligonucleotides.

Biological Activities

- Vasodilation :

- Antiviral Activity :

-

Antitumor Effects :

- Recent studies have indicated that modified adenosine analogs can induce apoptosis in cancer cells. The incorporation of N6-BZ-5'-O-DMTr-3'-O-methyladenosine into oligonucleotides has been linked to enhanced cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent .

- Immunomodulation :

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study evaluating the anticancer effects of N6-BZ-5'-O-DMTr-3'-O-methyladenosine-modified oligonucleotides, researchers treated several cancer cell lines with varying concentrations of the compound. Results indicated a significant decrease in cell viability (IC50 values ranging from 20 to 50 µM) over 24 to 72 hours, demonstrating its potential as an effective anticancer agent .

Mechanistic Insights

The mechanism behind its antitumor activity appears to involve the induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation and subsequent cell cycle arrest in the G0/G1 phase .

Q & A

Q. What is the role of the DMTr, Bz, and CED groups in this phosphoramidite during oligonucleotide synthesis?

The 5'-O-DMTr (4,4'-dimethoxytrityl) group acts as a transient protecting group for the 5'-hydroxyl, enabling stepwise solid-phase synthesis and facilitating purification via trityl-on retention . The N6-Bz (benzoyl) protects the exocyclic amine of adenosine, preventing undesired side reactions during coupling . The 2'-O-CED (2-cyanoethyl-N,N-diisopropyl) phosphoramidite moiety enables controlled phosphoramidite coupling, with the cyanoethyl group minimizing side reactions during oxidation .

Q. What analytical methods are critical for characterizing the purity and structure of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR validates structural integrity, particularly the DMTr aromatic protons (~6.8 ppm) and methyl/methylene signals from the CED group. ³¹P NMR is essential for verifying phosphoramidite functionality (δ ~149 ppm) . Reverse-phase HPLC with UV detection (260 nm) monitors purity, leveraging the DMTr group’s absorbance at 495 nm for quantification .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this phosphoramidite in automated oligonucleotide synthesis?

Coupling efficiency (>98%) depends on:

- Activator concentration : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile to enhance nucleophilicity .

- Solvent dryness : Anhydrous acetonitrile (<10 ppm H₂O) prevents phosphoramidite hydrolysis .

- Coupling time : Extend to 3–5 minutes for sterically hindered 2'-O-methyladenosine derivatives . Post-coupling capping (acetic anhydride/pyridine) and oxidation (iodine/water/pyridine) are critical to minimize deletion sequences .

Q. How does the 3'-O-methyl modification influence nuclease resistance and target binding affinity?

The 3'-O-methyl group confers nuclease resistance by sterically blocking RNase H cleavage, as shown in antisense oligonucleotide studies . However, it may reduce binding affinity to RNA targets due to altered sugar pucker (C3'-endo to C2'-endo). Comparative melting temperature (Tm) assays with complementary RNA strands and gel-shift analyses under physiological salt conditions (150 mM NaCl, pH 7.4) are recommended to evaluate trade-offs .

Q. What strategies resolve contradictions in reported coupling yields for 2'-O-methyl-modified phosphoramidites?

Discrepancies often arise from:

- Deprotection protocols : Incomplete DMTr removal (e.g., using dichloroacetic acid vs. trichloroacetic acid) reduces coupling efficiency. Monitor trityl release spectrophotometrically .

- Solid support compatibility : Controlled-pore glass (CPG) vs. polystyrene supports affect steric accessibility. Use pore size >500 Å for bulky modifications .

- Batch variability : Validate phosphoramidite purity via ³¹P NMR to detect hydrolyzed species .

Q. How can metabolic stability be assessed for oligonucleotides containing this modified nucleoside?

- Serum stability assay : Incubate oligonucleotides in 10% fetal bovine serum (37°C, 24h) and analyze degradation via denaturing PAGE or LC-MS .

- Liver microsome assay : Quantify half-life using human liver microsomes (1 mg/mL, NADPH-regenerating system) .

- Tissue distribution studies : Radiolabel the phosphoramidite (³²P or ³H) and track biodistribution in murine models .

Methodological Considerations

Q. What are the critical steps in synthesizing N6-BZ-5'-O-DMTr-3'-O-methyladenosine-2'-O-CED-phosphoramidite?

Key steps include:

- N6-Benzoylation : React adenosine with benzoyl chloride in anhydrous pyridine (0°C, 12h) .

- 2'-O-Methylation : Use methyl iodide and silver oxide in DMF (60°C, 6h) .

- Phosphitylation : Treat with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in dichloromethane with N,N-diisopropylethylamine (0°C→RT, 2h) . Purify via silica gel chromatography (hexane:ethyl acetate gradient) and lyophilize under high vacuum .

Q. How does this compound compare to other 2'-modified phosphoramidites (e.g., 2'-F, 2'-MOE) in antisense applications?

- 2'-O-Methyl : Moderate binding affinity, high nuclease resistance, but no RNase H activation .

- 2'-Fluoro (2'-F) : Higher RNA affinity (C3'-endo) and improved pharmacokinetics but requires gapmer designs for RNase H activity .

- 2'-MOE : Enhanced binding and stability but increased molecular weight, impacting cellular uptake . Recommendation : Use thermal denaturation (Tm) and luciferase reporter assays to compare silencing efficacy .

Data Contradiction Analysis

Q. Why do some studies report reduced antisense activity despite high target binding for 3'-O-methyl-modified oligonucleotides?

The 3'-O-methyl group inhibits RNase H-mediated cleavage, rendering "gapmer" designs ineffective. Solutions include:

Q. How to address batch-to-batch variability in phosphoramidite coupling efficiency?

Variability often stems from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.